molecular formula C18H20N2O2 B5953652 N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide

N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide

Cat. No.: B5953652
M. Wt: 296.4 g/mol
InChI Key: TUOHCSNJQLODQT-UHFFFAOYSA-N
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Description

N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetyl group attached to an amide nitrogen, which is further connected to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide typically involves the reaction of 2-methyl-5-aminophenylpropanamide with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group may facilitate binding to active sites, while the amide linkage provides stability and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • N-(2-methylphenyl)-2-phenylacetamide
  • N-(2-methyl-5-nitrophenyl)-2-phenylacetamide
  • N-(2-methyl-5-chlorophenyl)-2-phenylacetamide

Comparison: N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide is unique due to the specific positioning of the phenylacetyl group and the methyl substitution on the phenyl ring. This structural arrangement can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-methyl-5-[(2-phenylacetyl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-17(21)20-16-12-15(10-9-13(16)2)19-18(22)11-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOHCSNJQLODQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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